

Dehydro Amlodipine Oxalate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Dehydro Amlodipine Oxalate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Amlodipine Oxalate is a prominent impurity associated with the synthesis and degradation of Amlodipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2] Its presence is a critical quality attribute monitored by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is designated as Amlodipine EP Impurity D and Amlodipine USP Related Compound A, respectively.[3][4] Understanding the formation, properties, and analytical protocols for this impurity is paramount for ensuring the safety, efficacy, and stability of Amlodipine drug products.[5]

Core Properties and Identification

Dehydro Amlodipine Oxalate is the oxalate salt of Dehydro Amlodipine, the pyridine derivative of Amlodipine.[3] Key identifiers and chemical properties are summarized below.

| Property | Value | Reference |
|---------------------------|--|---|
| Chemical Name | 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid | [4] [6] |
| Synonyms | Amlodipine EP Impurity D Oxalate Salt, Amlodipine USP Related Compound A | [3] [4] |
| CAS Number | 1216406-90-4 | [1] [4] |
| Alternate CAS (Free Base) | 113994-41-5 | [3] [4] |
| Molecular Formula | C ₂₂ H ₂₅ CIN ₂ O ₉ | [1] [7] |
| Molecular Weight | 496.89 g/mol | [1] [4] |
| Exact Mass | 496.12500 | [8] |
| Purity | >95% (HPLC) | [9] |

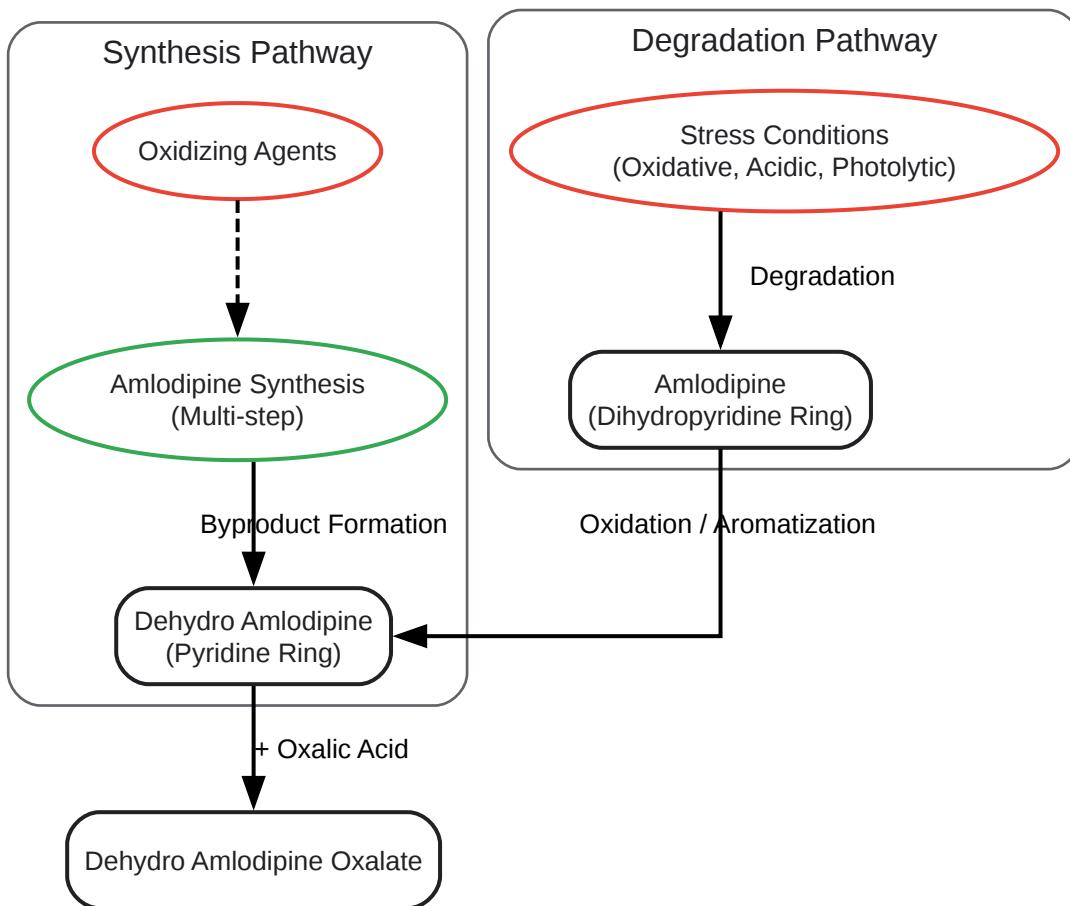
Formation Pathways

The formation of **Dehydro Amlodipine Oxalate** can occur through two primary routes: as a byproduct during the synthesis of Amlodipine and as a degradation product of Amlodipine under various stress conditions.[\[3\]](#) The fundamental chemical transformation involves the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[\[2\]](#)[\[3\]](#)

1. Synthesis Impurity: During the multi-step synthesis of Amlodipine, reaction conditions or the presence of oxidizing agents can lead to the unintended oxidation of the dihydropyridine ring, forming Dehydro Amlodipine.[\[3\]](#) Subsequent treatment with oxalic acid, often used for salt formation to improve stability or solubility, results in the crystallization of **Dehydro Amlodipine Oxalate**.[\[3\]](#)[\[10\]](#)

2. Degradation Product: Amlodipine is susceptible to degradation, particularly under oxidative, acidic, and photolytic stress.[\[2\]](#)[\[5\]](#) Forced degradation studies consistently demonstrate that

exposure to oxidizing agents like hydrogen peroxide, acidic conditions, or light leads to the aromatization of the dihydropyridine ring, forming Dehydro Amlodipine (Impurity D) as a major degradant.[2][11][12]



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Formation of Dehydro Amlodipine Oxalate

Quantitative Data from Forced Degradation Studies

Forced degradation studies are instrumental in understanding the stability of Amlodipine and the conditions that promote the formation of Dehydro Amlodipine. The following table summarizes findings from various studies.

| Stress Condition | Parameters | Degradation of Amlodipine (%) | Key Degradation Product Identified | Reference |
|--|--|------------------------------------|------------------------------------|-----------|
| Acid Hydrolysis | 5 M HCl at 80°C for 6 hours | 75.2% | Dehydro Amlodipine derivative | [2][12] |
| 0.1 M HCl at ambient temp. for 3 days | ~1% | - | [13] | |
| Base Hydrolysis | 5 M NaOH at 80°C for 6 hours | ~100% | C15H16NOCl (total degradation) | [12] |
| 0.1 M NaOH at ambient temp. for 3 days | 43% | - | [13] | |
| Oxidative | 3% H2O2 in Methanol (80:20) at 80°C for 6 hours | 80.1% | Dehydro Amlodipine derivative | [3][12] |
| 30% H2O2 | 20% | Impurity D (Dehydro Amlodipine) | [2][11] | |
| Photolytic | 1.2 million lux hours (Vis) & 200 W-h/m ² (UVA) | 5% | - | [13] |
| 14 days in photostability chamber | 32.2% | Pyridine derivative | [2][12] | |
| Thermal (Solid) | 105°C for 3 days | No significant degradation | - | [13] |

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Amlodipine to investigate the formation of Dehydro Amlodipine and other degradants.

1. Preparation of Stock Solution:

- Accurately weigh and dissolve Amlodipine Besylate in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[5]

2. Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl for moderate conditions or 5 M HCl for harsh conditions). The mixture can be kept at room temperature or heated (e.g., 80°C) for a specified duration.[14] After the stress period, cool the solution if necessary and neutralize it with an appropriate amount of a basic solution (e.g., NaOH).[5]
- Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH for moderate conditions or 5 M NaOH for harsh conditions). Similar to acid hydrolysis, the mixture can be maintained at room temperature or heated.[14] After the specified time, cool and neutralize with an acidic solution (e.g., HCl).[14]
- Oxidative Degradation: Mix the stock solution with a hydrogen peroxide (H₂O₂) solution (e.g., 3%). The reaction can be carried out at room temperature or elevated temperatures.[14]
- Photodegradation: Expose the Amlodipine solution in a photostability chamber to controlled UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]
- Thermal Degradation: Store the solid Amlodipine drug substance in a temperature-controlled oven at elevated temperatures (e.g., 105°C) for a defined period.[13]

3. Sample Preparation for Analysis:

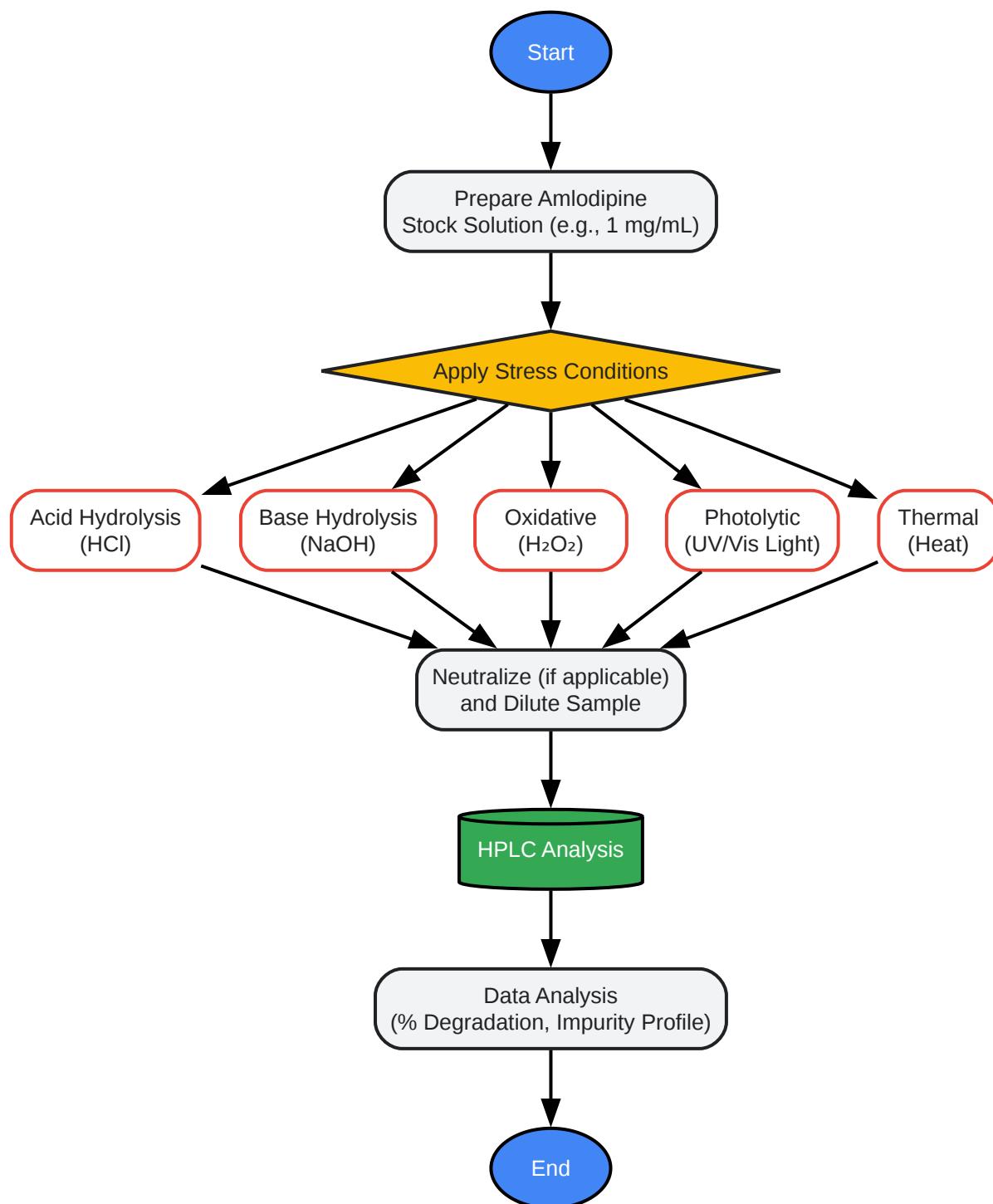
- For all stressed samples, dilute the final solution with the mobile phase to a suitable concentration for analysis.[14]

4. Chromatographic Analysis:

- Analyze the stressed and unstressed (control) samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5]
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]
- Inject the prepared solutions and record the chromatograms.[5]

5. Data Analysis:

- Identify the peaks corresponding to Amlodipine and its degradation products based on their retention times compared to reference standards.
- Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed samples to that of the unstressed control sample.[5]



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Forced Degradation Experimental Workflow

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